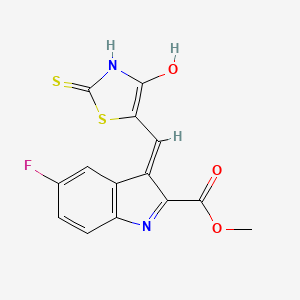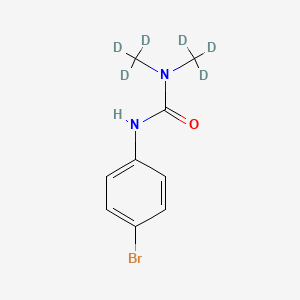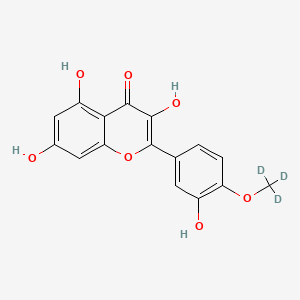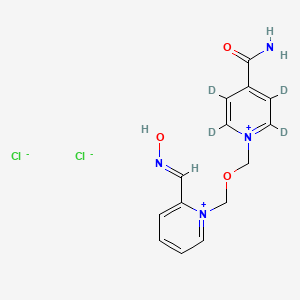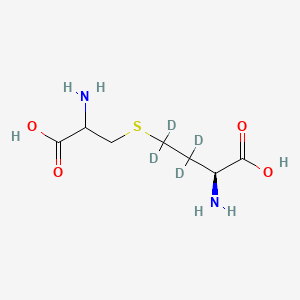
Mao-B-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-B-IN-10 is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, phenylethylamine, and benzylamine. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Parkinson’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mao-B-IN-10 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent functionalization. One common synthetic route involves the use of quinolin-2-one scaffold, which is known for its selectivity towards MAO-B . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening techniques to identify optimal reaction conditions and catalysts . The use of automated systems and advanced analytical tools ensures the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Mao-B-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
Scientific Research Applications
Mao-B-IN-10 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of MAO-B in neurotransmitter metabolism.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases like Parkinson’s disease.
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug screening assays.
Mechanism of Action
Mao-B-IN-10 exerts its effects by selectively inhibiting the activity of MAO-B. This inhibition increases the availability of monoamine neurotransmitters like dopamine in the brain, which can help alleviate symptoms of neurodegenerative diseases . The molecular targets include the active site of the MAO-B enzyme, where this compound binds and prevents the enzyme from catalyzing the oxidative deamination of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Selegiline: Another selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A more potent MAO-B inhibitor with fewer side effects compared to Selegiline.
Uniqueness
Mao-B-IN-10 stands out due to its high selectivity and potency towards MAO-B, making it a promising candidate for therapeutic applications. Its unique quinolin-2-one scaffold contributes to its selectivity and efficacy .
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[4-[(E)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxoprop-1-enyl]-2-methoxyphenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C23H26N2O4/c1-4-24(2)23(27)29-20-11-9-17(15-21(20)28-3)10-12-22(26)25-14-13-18-7-5-6-8-19(18)16-25/h5-12,15H,4,13-14,16H2,1-3H3/b12-10+ |
InChI Key |
LFDKTRKHMGXBPS-ZRDIBKRKSA-N |
Isomeric SMILES |
CCN(C)C(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C3C2)OC |
Canonical SMILES |
CCN(C)C(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea](/img/structure/B12416906.png)
![13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium](/img/structure/B12416916.png)
![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)
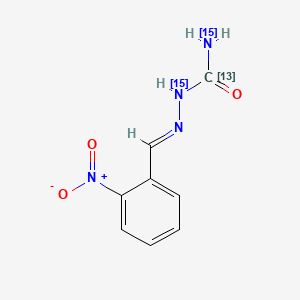
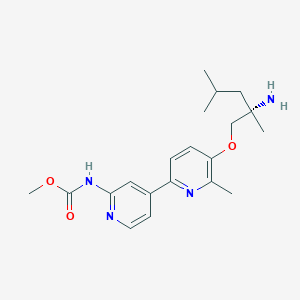
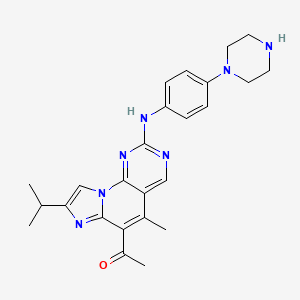
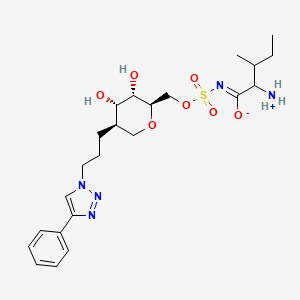
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
